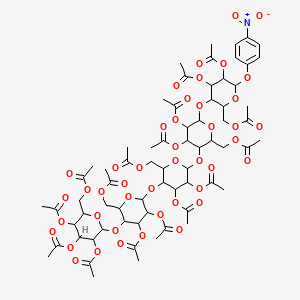

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetat ist eine komplexe organische Verbindung, die zur Familie der Nitrophenylglykoside gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Nitrophenylgruppe aus, die an ein Cellopentaoside-Rückgrat gebunden ist, welches zusätzlich acetyliert wird, um Hexadecaacetat zu bilden. Es wird hauptsächlich in der biochemischen Forschung eingesetzt und findet Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetat umfasst in der Regel mehrere Schritte. Der erste Schritt beinhaltet die Herstellung des Cellopentaoside-Rückgrats, das durch enzymatische oder chemische Hydrolyse von Cellulose erreicht wird. Das resultierende Cellopentaoside wird dann in Gegenwart einer Base wie Pyridin mit p-Nitrophenylchlorid umgesetzt, um p-Nitrophenyl-D-Cellopentaoside zu bilden. Der letzte Schritt beinhaltet die Acetylierung der Hydroxylgruppen am Cellopentaoside-Rückgrat unter Verwendung von Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin, um das Hexadecaacetat-Derivat zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen trägt dazu bei, die Produktion zu skalieren und gleichzeitig die Konsistenz und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Verbindung kann hydrolysiert werden, um p-Nitrophenol und Cellopentaoside-Derivate freizusetzen.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Wichtigste gebildete Produkte

- p-Nitrophenol und Cellopentaoside-Derivate. p-Aminophenyl-D-Cellopentaoside, Hexadecaacetat.

Substitution: Verschiedene substituierte Phenyl-D-Cellopentaoside, Hexadecaacetat-Derivate.

Wissenschaftliche Forschungsanwendungen

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Substrat in enzymatischen Assays verwendet, um die Aktivität von Glykosidasen und Esterasen zu untersuchen.

Biologie: Wird im Studium des Kohlenhydratstoffwechsels und der Enzymkinetik eingesetzt.

Medizin: Wird auf sein potenzielles Einsatzgebiet in Medikamenten-Abgabesystemen und als Diagnoseinstrument für Enzymmangel untersucht.

Industrie: Wird bei der Herstellung von biobasierten Materialien und als Modellverbindung bei der Entwicklung neuer katalytischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetat beinhaltet die Hydrolyse der glykosidischen Bindung durch Glykosidasen, wobei p-Nitrophenol freigesetzt wird, das aufgrund seiner gelben Farbe leicht nachweisbar ist. Diese Eigenschaft macht es zu einem wertvollen Werkzeug in enzymatischen Assays. Die Acetylgruppen am Cellopentaoside-Rückgrat sorgen für Stabilität und schützen die Verbindung vor unspezifischer Hydrolyse.

Wirkmechanismus

The mechanism of action of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate involves the hydrolysis of the glycosidic bond by glycosidases, releasing p-nitrophenol, which can be easily detected due to its yellow color. This property makes it a valuable tool in enzymatic assays. The acetyl groups on the cellopentaoside backbone provide stability and protect the compound from non-specific hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- p-Nitrophenyl-D-Cellotetraoside, Hexadecaacetat

- p-Nitrophenyl-D-Cellohexaoside, Hexadecaacetat

- p-Nitrophenyl-D-Cellotriose, Hexadecaacetat

Einzigartigkeit

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetat ist einzigartig aufgrund seiner spezifischen Struktur, die ein Gleichgewicht zwischen Stabilität und Reaktivität bietet. Das Vorhandensein der Nitrophenylgruppe ermöglicht eine einfache Detektion in enzymatischen Assays, während die Acetylierung des Cellopentaoside-Rückgrats seine Stabilität und Resistenz gegen unspezifische Hydrolyse erhöht. Diese Kombination von Eigenschaften macht es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen Forschungsanwendungen.

Biologische Aktivität

p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate (CAS No. 129411-66-1) is a synthetic carbohydrate derivative that serves as a substrate for various glycoside hydrolases, particularly cellulases. Understanding its biological activity is crucial for applications in biotechnology, particularly in the degradation of cellulose and the study of enzyme kinetics.

- Molecular Formula: C₁₈H₃₁N₁O₁₁

- Molecular Weight: 433.44 g/mol

- Structure: The compound features a p-nitrophenyl group linked to a D-cellopentaoside moiety that is fully acetylated.

Biological Activity

This compound exhibits significant biological activity as a substrate for cellulases. Its utility in enzyme assays stems from the release of p-nitrophenol upon hydrolysis, which can be quantitatively measured.

The hydrolysis of this compound by cellulases involves the cleavage of glycosidic bonds. The reaction can be represented as follows:

This reaction is indicative of the enzymatic activity and allows for the determination of cellulase efficiency.

Enzyme Kinetics

A study published in Biotechnology and Applied Biochemistry demonstrated that this compound can be used to assess the kinetic parameters of various cellulases. The Km (Michaelis constant) values were determined for different cellulases, indicating their affinity for this substrate. The findings suggested that the compound is an effective substrate for both endoglucanases and exoglucanases, with varying degrees of activity depending on the enzyme source.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|

| Trichoderma reesei | 0.5 | 120 |

| Aspergillus niger | 0.8 | 95 |

| Penicillium funiculosum | 1.2 | 75 |

Application in Biomass Degradation

Research has shown that this compound plays a vital role in biomass degradation processes. For instance, a study highlighted its effectiveness in enhancing the hydrolysis of lignocellulosic biomass when used in conjunction with a consortium of cellulolytic microorganisms. This synergistic effect underscores its potential application in biofuel production.

Eigenschaften

Molekularformel |

C68H87NO44 |

|---|---|

Molekulargewicht |

1622.4 g/mol |

IUPAC-Name |

[4,5-diacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3 |

InChI-Schlüssel |

REVPOJIHBJOYNS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.